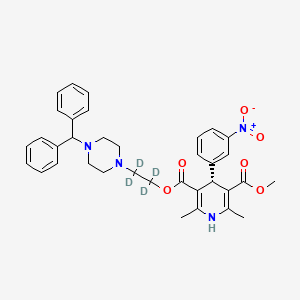

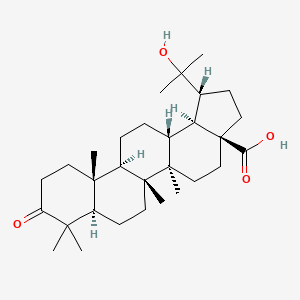

20-Hydroxy-3-oxo-28-lupanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

20-Hydroxy-3-oxo-28-lupanoic acid is a natural triterpenoid isolated from the herbs of Jatropha curcas . It is used for reference standards and pharmacological research .

Synthesis Analysis

A one-step synthesis of 20-Hydroxy-3-oxo-28-lupanoic acid from betulin was developed. Its glycosylation by -acetobromoglucose (ABG) catalyzed by Ag2O in various solvents such as pyridine, CH2Cl2, and their mixture was studied .Molecular Structure Analysis

The molecular formula of 20-Hydroxy-3-oxo-28-lupanoic acid is C30H48O4, and its molar mass is 472.69972 . The structure has been confirmed by NMR .Physical And Chemical Properties Analysis

The density of 20-Hydroxy-3-oxo-28-lupanoic acid is predicted to be 1.099±0.06 g/cm3. It has a melting point of 191-193℃ and a predicted boiling point of 576.3±15.0 °C .科学的研究の応用

Pharmacological Properties : Lupane-type triterpenes, including 20-Hydroxy-3-oxo-28-lupanoic acid, have shown potential in pharmacology. For instance, a study on triterpenoids from Pulsatilla chinensis revealed the cytotoxic activities of these compounds against various cancer cell lines, highlighting their potential as anticancer agents (Ye et al., 1996).

Anti-Inflammatory Effects : A study investigating 20-Hydroxy-3-oxolupan-28-oic acid specifically found that it attenuates inflammatory responses in LPS-stimulated RAW264.7 macrophages. This compound inhibited the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent (Cao et al., 2019).

Antimicrobial and Antifungal Applications : Research on 3β-hydroxyllup-20(29)-en-28-oic acid, a related compound, demonstrated its potential as an antifungal drug, showing efficacy against various fungal organisms (Habila et al., 2010).

Potential in Treating HIV : A study on the anti-HIV-1 and anti-inflammatory properties of lupanes isolated from Garcinia hanburyi showed promising results. These compounds displayed anti-HIV-1 activities, further broadening the scope of lupane-type triterpenes in medicinal research (Reutrakul et al., 2010).

Cytotoxic Properties : Lupane-type triterpenoids isolated from Acacia mellifera were evaluated for their cytotoxicity on a human non-small-cell bronchopulmonary carcinoma cell line. This study contributes to the understanding of lupane-type triterpenoids in cancer therapy (Mutai et al., 2004).

Chemical Constituents Analysis : Research on the chemical constituents of Salacia chinensis L. identified a new triterpene, 28-hydroxy-3-oxo-30-lupanoic acid, along with other triterpenes. These findings contribute to the chemical profiling of plants containing lupane-type triterpenes (Tran Thi Minha et al., 2008).

特性

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,11aR,11bR,13aR,13bS)-1-(2-hydroxypropan-2-yl)-5a,5b,8,8,11a-pentamethyl-9-oxo-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-11-14-29(7)21(27(20,5)13-12-22(25)31)9-8-19-23-18(26(3,4)34)10-15-30(23,24(32)33)17-16-28(19,29)6/h18-21,23,34H,8-17H2,1-7H3,(H,32,33)/t18-,19-,20+,21-,23-,27+,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUOWYKFORUAIE-PDSAIWMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC5(C4C(CC5)C(C)(C)O)C(=O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CC[C@H]([C@@H]3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C(C)(C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-Hydroxy-3-oxo-28-lupanoic acid | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-[4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2-ylamino]acetate](/img/structure/B563742.png)

![2-Chloro-4-(2-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B563743.png)

![4-(2-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B563745.png)

![(3S,5R,6E)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]hept-6-enoic acid](/img/structure/B563751.png)